Acide α-linolénique

Vue d'ensemble

Description

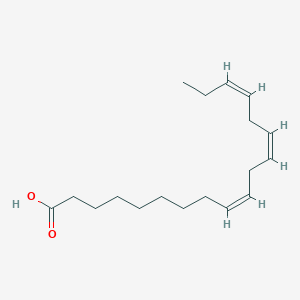

L’acide α-linolénique est un acide gras polyinsaturé oméga-3 essentiel. Il s’agit d’un acide carboxylique à chaîne de 18 carbones et trois doubles liaisons cis, situées spécifiquement aux 9e, 12e et 15e atomes de carbone à partir de l’extrémité méthyle de la chaîne d’acides gras . Ce composé se trouve dans de nombreuses graines et huiles, notamment les graines de lin, les noix, le chia, le chanvre et diverses huiles végétales . Il est crucial pour la santé humaine car il ne peut pas être synthétisé par l’organisme et doit être obtenu par l’alimentation .

Applications De Recherche Scientifique

Cardiovascular Health

Dietary Benefits

Numerous studies have demonstrated the cardioprotective effects of ALA. A systematic review indicated that higher dietary intake of ALA is associated with a reduced risk of cardiovascular disease (CVD) and coronary heart disease (CHD). Specifically, a 1 g/day increase in ALA intake was linked to a 5% lower risk of all-cause mortality and CVD mortality .

Meta-Analysis Findings

A meta-analysis revealed that increasing dietary ALA is associated with a 10% reduction in total cardiovascular disease risk and a 20% reduction in fatal coronary heart disease . The following table summarizes the findings from various studies on ALA's impact on lipid profiles:

| Study | Population | ALA Intake (g/day) | Effect on Lipid Profile | Outcome |

|---|---|---|---|---|

| AlphaOmega Trial | Adults | Varies | Reduced LDL cholesterol, triglycerides | Trend towards benefit |

| PREDIMED Trial | Mediterranean population | Varies | Improved HDL levels | Significant benefit |

| Lyon Diet Heart Study | Post-MI patients | Varies | Lowered total cholesterol | Significant benefit |

Neurological Applications

Neuroprotective Effects

ALA has been identified as a potential neuroprotective agent. Research indicates that it can enhance levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and cognitive function . Chronic ALA treatment has shown to increase BDNF mRNA and protein levels in the cortex and hippocampus, suggesting its therapeutic potential for stroke recovery .

Case Study: Linolenic Acid Deficiency

A notable case involved a six-year-old girl who experienced neurological deficits due to linolenic acid deficiency while on a low ALA diet. Upon switching to a diet rich in linolenic acid, her symptoms resolved, highlighting the importance of ALA for neurological health .

Cancer Research

Potential Anti-Cancer Properties

Recent studies have explored the role of ALA in cancer prevention and treatment. For instance, research on flaxseed (rich in ALA) has shown promise against ovarian cancer by influencing key signaling pathways involved in tumor growth . The following table outlines the findings related to the anti-cancer properties of ALA:

Dietary Recommendations

Health Guidelines

The incorporation of ALA into diets is recommended for its numerous health benefits. It is found abundantly in sources such as flaxseeds, walnuts, and canola oil. Current dietary guidelines suggest an intake of approximately 1.6 g/day for men and 1.1 g/day for women to achieve optimal health benefits .

Mécanisme D'action

L’acide α-linolénique exerce ses effets par le biais de plusieurs mécanismes :

Conversion en acides gras à chaîne plus longue : Il est converti en acide eicosapentaénoïque et en acide docosahexaénoïque, qui ont des effets anti-inflammatoires et cardioprotecteurs.

Modulation de l’expression des gènes : L’this compound influence l’expression des gènes impliqués dans le métabolisme des lipides, l’inflammation et la signalisation cellulaire.

Interaction avec les cibles moléculaires : Il interagit avec des récepteurs tels que les récepteurs activés par les proliférateurs de peroxysomes, qui jouent un rôle dans la régulation du métabolisme des lipides et de l’inflammation.

Analyse Biochimique

Biochemical Properties

Linolenic acid is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is a key component of the biosynthesis of unsaturated fatty acids . The interaction of linolenic acid with these molecules is crucial for maintaining the fluidity and functionality of cell membranes .

Cellular Effects

Linolenic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, linolenic acid is known to modulate the expression of genes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, linolenic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, linolenic acid can influence the activity of enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic profile of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linolenic acid can change over time. Studies have shown that linolenic acid is relatively stable, but it can undergo degradation under certain conditions . Long-term effects of linolenic acid on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of linolenic acid can vary with different dosages in animal models. While low to moderate doses of linolenic acid can have beneficial effects, high doses can lead to toxic or adverse effects .

Metabolic Pathways

Linolenic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . For example, linolenic acid is a key player in the biosynthesis of unsaturated fatty acids .

Transport and Distribution

Linolenic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of linolenic acid can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, linolenic acid can be incorporated into the lipid bilayer of cell membranes, where it plays a crucial role in maintaining membrane fluidity .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’acide α-linolénique peut être synthétisé par hydrolyse d’huiles riches en ce composé, comme l’huile de lin. Le processus d’hydrolyse implique l’utilisation d’enzymes lipase pour décomposer les triglycérides en acides gras libres . Une autre méthode implique la complexation à l’urée à basse température pour purifier l’this compound d’huiles comme l’huile de Perilla frutescens var. japonica .

Méthodes de production industrielle : Dans l’industrie, l’this compound est souvent extrait de sources végétales à l’aide de méthodes telles que la pression à froid et l’extraction par solvant. La pression à froid consiste à presser mécaniquement les graines pour extraire l’huile, qui est ensuite raffinée pour obtenir de l’this compound. L’extraction par solvant utilise des solvants comme l’hexane pour dissoudre l’huile des graines, suivie de procédés de raffinage pour isoler l’acide gras .

Analyse Des Réactions Chimiques

Types de réactions : L’acide α-linolénique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la polymérisation.

Réactifs et conditions courants :

Oxydation : L’this compound peut être oxydé pour former des hydroperoxydes et d’autres produits d’oxydation.

Polymérisation : Dans certaines conditions, l’this compound peut polymériser, en particulier lorsqu’il est exposé à la chaleur et aux catalyseurs de métaux de transition.

Principaux produits :

Produits d’oxydation : Hydroperoxydes, époxydes et divers aldéhydes et cétones.

Produits de réduction : Acides gras saturés comme l’acide stéarique.

Produits de polymérisation : Polymères utilisés dans la production d’huiles siccatives et de résines alkydes.

4. Applications de la recherche scientifique

L’this compound a de nombreuses applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

L’acide α-linolénique est souvent comparé à d’autres acides gras polyinsaturés :

Acide γ-linolénique : Un acide gras polyinsaturé oméga-6 avec trois doubles liaisons.

Acide linoléique : Un acide gras oméga-6 avec deux doubles liaisons.

Acide eicosapentaénoïque et acide docosahexaénoïque : Ce sont des acides gras oméga-3 à chaîne plus longue dérivés de l’this compound.

L’this compound est unique en raison de son rôle de précurseur des acides gras oméga-3 à chaîne plus longue et de sa présence dans diverses huiles végétales, ce qui en fait un élément essentiel d’une alimentation saine .

Activité Biologique

Linolenic acid, specifically α-linolenic acid (ALA), is an essential omega-3 fatty acid critical for human health. It cannot be synthesized by the human body and must be obtained through diet. ALA is primarily found in plant oils, such as flaxseed oil, chia seeds, and walnuts. This article explores the biological activities of linolenic acid, focusing on its effects on cancer, cardiovascular health, neurological function, and metabolic disorders.

Biological Functions and Mechanisms

1. Anticancer Properties

Recent studies have demonstrated that ALA exhibits significant anticancer effects. A notable study showed that ALA suppresses osteosarcoma cell proliferation and metastasis by inhibiting fatty acid synthase (FASN), a key enzyme involved in lipid metabolism that is often overexpressed in cancer cells. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis. Results indicated that ALA downregulated FASN expression and inhibited cell migration in a dose-dependent manner, suggesting its potential as a therapeutic agent for osteosarcoma treatment .

2. Cardiovascular Health

The Lyon Diet Heart Study highlighted the role of ALA in reducing cardiovascular disease risk. Participants consuming a Mediterranean diet rich in ALA showed a 70% reduction in cardiac events compared to those with lower ALA intake. Increased ALA intake was associated with favorable changes in lipid profiles, including reduced total cholesterol and triglycerides . Additionally, a case-control study indicated that higher adipose tissue levels of ALA correlated with a lower risk of nonfatal acute myocardial infarction .

3. Neurological Function

A deficiency in linolenic acid can lead to severe neurological symptoms. In one case study, a child on a low-linolenic acid diet experienced numbness and weakness, which resolved upon reintroducing linolenic acid into her diet. This underscores the importance of ALA for neurological health and development .

4. Anti-inflammatory Effects

ALA has been shown to modulate inflammatory responses through its metabolites, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, contributing to anti-inflammatory effects . Furthermore, ALA's incorporation into cell membranes can enhance membrane fluidity and reduce platelet aggregation, which may help prevent thrombotic events .

Table 1: Summary of Biological Activities of Linolenic Acid

Case Studies

Case Study 1: Osteosarcoma Treatment

A study conducted on osteosarcoma cell lines demonstrated that treatment with ALA led to significant reductions in cell viability and migration rates. The findings suggest that ALA could be further explored as a complementary therapy in cancer treatment protocols targeting FASN inhibition.

Case Study 2: Cardiovascular Risk Reduction

In the Lyon Diet Heart Study, subjects consuming an ALA-rich diet exhibited significantly lower incidences of cardiac events over ten years compared to those with lower intakes. This long-term observation supports the role of dietary ALA in cardiovascular health maintenance.

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29857-63-4, Array | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025506 | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

446 °F at 17 mmHg (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

463-40-1 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linolenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linolenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RBV727H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.7 °F (NTP, 1992), -16.5 °C | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.